molecular formula C14H12N4O B13093385 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13093385
M. Wt: 252.27 g/mol
InChI Key: IFTPPKMJAJPBMY-UHFFFAOYSA-N
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Description

3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an amino group at position 3 and a m-tolyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group at position 2 and the amino group at position 3 allows for unique interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-amino-2-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-9-4-2-5-10(8-9)13-17-12-11(6-3-7-16-12)14(19)18(13)15/h2-8H,15H2,1H3

InChI Key

IFTPPKMJAJPBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

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